
1H-Indole, 5,5'-(1,3-butadiyne-1,4-diyl)bis[1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a butadiyne bridge linking two indole units, each substituted with a methyl group at the nitrogen atom.
準備方法
The synthesis of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] can be achieved through various synthetic routes. One common method involves the coupling of 1-methylindole with a butadiyne precursor under specific reaction conditions. The reaction typically requires a palladium catalyst and a base to facilitate the coupling process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the butadiyne bridge into a more saturated form, such as a butane bridge.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] involves its interaction with various molecular targets. The indole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The butadiyne bridge can also participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar compounds to 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] include:
5,5’-(1,3-Butadiyne-1,4-diyl)diuracil: This compound features a butadiyne bridge linking two uracil units.
1-Benzyl-1H-indole-3-carbaldehyde: A related indole derivative with a benzyl group and a carbaldehyde functional group.
1-Methylindole-5-boronic acid pinacol ester: Another indole derivative with a boronic acid ester functional group.
The uniqueness of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] lies in its specific structural features, such as the butadiyne bridge and the methyl substitution at the nitrogen atoms, which confer distinct chemical and biological properties.
特性
CAS番号 |
61640-22-0 |
|---|---|
分子式 |
C22H16N2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-methyl-5-[4-(1-methylindol-5-yl)buta-1,3-diynyl]indole |
InChI |
InChI=1S/C22H16N2/c1-23-13-11-19-15-17(7-9-21(19)23)5-3-4-6-18-8-10-22-20(16-18)12-14-24(22)2/h7-16H,1-2H3 |
InChIキー |
VZVURSRSDDRUBE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=CC(=C2)C#CC#CC3=CC4=C(C=C3)N(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
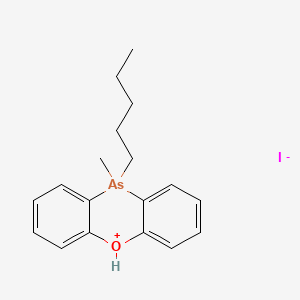
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)

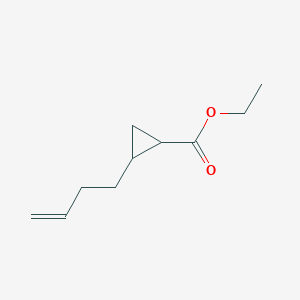
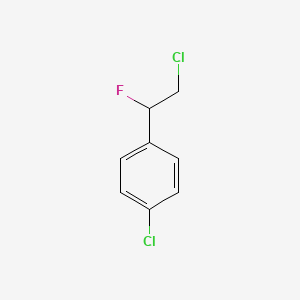
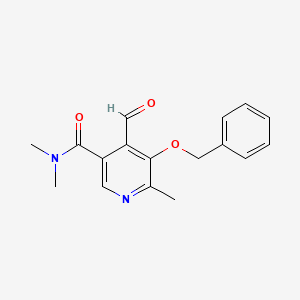
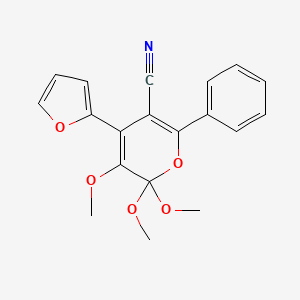
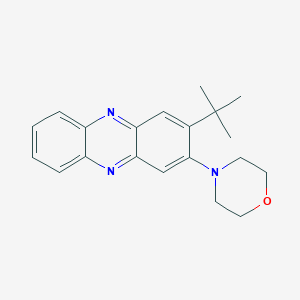
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
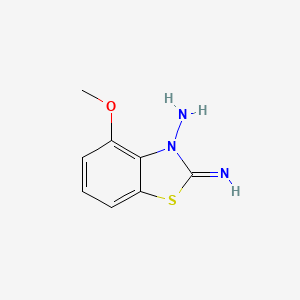
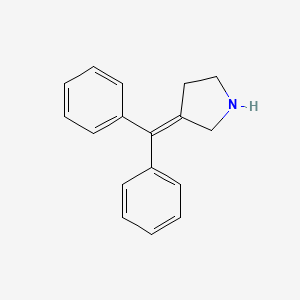
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
